1-[({1-[(tert-butoxy)carbonyl]azetidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]cyclopropane-1-carboxylic acid
Description
The compound 1-[({1-[(tert-butoxy)carbonyl]azetidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropane-1-carboxylic acid (CAS: 1380327-51-4) is a bifunctionalized molecule featuring dual orthogonal protecting groups: a tert-butoxycarbonyl (Boc) group on the azetidine nitrogen and a fluorenylmethoxycarbonyl (Fmoc) group on the secondary amine (). Its molecular formula is C24H26N2O6, with a molecular weight of 438.5 g/mol (). The structure includes a cyclopropane ring fused to a carboxylic acid moiety, which enhances conformational rigidity, and an azetidine ring, a four-membered heterocycle known for its strained geometry and utility in drug discovery. This compound is primarily used as a protected intermediate in peptide synthesis and medicinal chemistry, enabling selective deprotection strategies (Boc: acid-labile; Fmoc: base-sensitive) for stepwise molecular assembly ().
Properties
CAS No. |
2138178-93-3 |
|---|---|
Molecular Formula |
C28H32N2O6 |
Molecular Weight |
492.6 g/mol |
IUPAC Name |
1-[[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C28H32N2O6/c1-27(2,3)36-25(33)29-14-18(15-29)30(17-28(12-13-28)24(31)32)26(34)35-16-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,18,23H,12-17H2,1-3H3,(H,31,32) |
InChI Key |
UKHZOXXKNLQVET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N(CC2(CC2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Purity |
95 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally related molecules, emphasizing key differences in protection groups, molecular features, and applications:
Stability and Reactivity
- Deprotection Conditions : The Boc group in the target compound is cleaved under acidic conditions (e.g., TFA), while the Fmoc group requires basic conditions (e.g., piperidine), enabling orthogonal deprotection (). In contrast, compounds like 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid () lack Fmoc protection, limiting their utility in multi-step syntheses.
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